Home > Products > Screening Compounds P144832 > 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid
6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid - 1092352-58-3

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

Catalog Number: EVT-3163823
CAS Number: 1092352-58-3
Molecular Formula: C13H17N3O4
Molecular Weight: 279.29
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

The provided papers primarily focus on structurally similar compounds within the pyrido[4,3-d]pyrimidine family. These compounds have shown potential as antithrombotic agents [] and as potent dihydrofolate reductase inhibitors with antitumor activities [, ].

6-Benzyl-3-methyl-5,6,7,8-tetrahydro-1H-pyrido[4,3-d]pyrimidine-2,4-dione

Compound Description: This compound, also referred to as "compound 2" in the research, exhibits antithrombotic properties with positive effects on both the brain and peripheral regions. []

Relevance: This compound shares the core pyrido[4,3-d]pyrimidine structure with 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid. Both are classified as pyrido[4,3-d]pyrimidine derivatives, differing primarily in their substituents. []

N-[2,5,7,8-tetrahydropyride[2,3-d]pyrimidin-6-yl) alkyl]benzoyl]-L-glutamic acid Derivatives

Compound Description: This group of compounds demonstrates antitumor activity. []

Relevance: While structurally distinct from 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid, these derivatives highlight the biological activity associated with modified pyridopyrimidine structures. This suggests that variations in substituents within the pyridopyrimidine scaffold can lead to diverse biological activities. []

PKTHPP (1-{1-[6-(biphenyl-4-ylcarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]-pyrimidin-4-yl]piperidin-4-yl}propan-1-one)

Compound Description: PKTHPP functions as a breathing stimulant by inhibiting TASK-1 and TASK-3 potassium channels. []

Relevance: Similar to 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid, PKTHPP is based on the tetrahydropyrido[4,3-d]pyrimidine structure. The presence of this shared core structure, despite significant differences in the substituent groups, points towards the potential of this scaffold for diverse pharmacological activities. []

N-[4-[ω-(2-amino-4-substituted-6,7-dihydrocyclopenta [d]pyrimidin-5-yl)alkyl]benzoyl]-L-glutamic acids

Compound Description: This class of compounds acts as potent dihydrofolate reductase inhibitors, exhibiting strong antitumor properties. They have demonstrated significant growth inhibition against several tumor cell lines, even surpassing the effectiveness of methotrexate in some cases. []

Relevance: While structurally distinct from 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid, this group emphasizes the importance of exploring variations in the heterocyclic core for discovering new antifolate drugs. Their potent antitumor activity suggests that modifications within the pyrimidine ring system, even those replacing the pyridine ring with other cyclic structures, can lead to compounds with significant therapeutic potential. []

Synthesis Analysis

The synthesis of 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid typically involves several key steps:

  1. Starting Materials: The synthesis often begins with readily available pyrimidine derivatives or related nitrogen-containing compounds.
  2. Formation of the Tetrahydropyrido Structure: The initial step may involve cyclization reactions that construct the tetrahydropyrido framework. This can be achieved through various methods such as:
    • Cyclization via N-alkylation: Using alkyl halides to introduce substituents at specific nitrogen atoms.
    • Condensation Reactions: Employing aldehydes or ketones to form imines or enamines that subsequently cyclize.
  3. Protection of Functional Groups: The tert-butoxycarbonyl (Boc) group is introduced to protect the amine functionality during subsequent reactions. This is typically done using Boc anhydride in the presence of a base like triethylamine.
  4. Carboxylation: The introduction of the carboxylic acid group can be performed through methods such as hydrolysis of esters or direct carboxylation reactions.

The specific conditions (temperature, solvents, reaction times) can vary based on the chosen synthetic pathway and the desired yield .

Molecular Structure Analysis

The molecular structure of 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid features a fused bicyclic system comprising a pyrimidine ring and a tetrahydropyridine moiety. Key structural characteristics include:

  • Functional Groups: The presence of a tert-butoxycarbonyl group at position 6 provides steric hindrance and affects reactivity.
  • Stereochemistry: The compound may exhibit stereoisomerism due to the presence of chiral centers in the tetrahydropyridine structure.
  • Intermolecular Interactions: Hydrogen bonding potential exists due to the carboxylic acid group and nitrogen atoms within the rings.

The InChI Key for this compound is not explicitly provided in the search results but can be derived from its structural formula .

Chemical Reactions Analysis

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid can participate in various chemical reactions:

  1. Deprotection Reactions: The removal of the tert-butoxycarbonyl group can be achieved using acidic conditions (e.g., trifluoroacetic acid), revealing free amine functionalities.
  2. Esterification and Amide Formation: The carboxylic acid group can react with alcohols or amines to form esters or amides, respectively.
  3. Nucleophilic Substitution: The compound can undergo nucleophilic attacks at electrophilic centers due to its nitrogen functionalities.

These reactions are critical for modifying the compound for further biological evaluation or for synthesizing derivatives with enhanced pharmacological properties .

Mechanism of Action

The mechanism of action for 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid primarily involves its role as an mTOR inhibitor. By binding to the mTOR kinase domain:

  • Inhibition of mTOR Signaling Pathway: This leads to decreased protein synthesis and cell growth by inhibiting downstream signaling pathways such as those involving S6K and 4EBP1.
  • Induction of Autophagy: Inhibition of mTOR can also promote autophagy, a cellular process that degrades damaged organelles and proteins.

This mechanism is particularly relevant in cancer therapeutics where mTOR signaling is often dysregulated .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid include:

  • Melting Point: Not specifically mentioned but typically falls within a range suitable for organic compounds with similar structures.
  • Boiling Point: Approximately 253.3 °C under standard atmospheric conditions .
  • Solubility: Generally soluble in polar organic solvents such as methanol and ethanol; solubility in water may be limited due to hydrophobic regions in its structure.
  • Flash Point: Approximately 253.3 °C .

These properties are essential for understanding its behavior in various chemical environments and applications.

Applications

The applications of 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid are diverse:

  1. Pharmaceutical Development: As an mTOR inhibitor, it has potential applications in cancer therapy and other diseases characterized by dysregulated cell growth.
  2. Biochemical Research: Used as a tool compound to study mTOR signaling pathways and their implications in cellular processes.
  3. Synthetic Chemistry: Serves as an intermediate in the synthesis of more complex molecules or as a building block for drug discovery.
Synthetic Methodologies for 6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic Acid

Cyclization Strategies for Tetrahydropyrido[4,3-d]pyrimidine Core Formation

N-Alkylation vs. Condensation Approaches in Bicyclic Framework Construction

The construction of the tetrahydropyrido[4,3-d]pyrimidine core employs two principal strategies: N-alkylation and condensation reactions. N-Alkylation typically involves the reaction of a preformed pyrimidine or pyridine precursor with halogenated carbonyl compounds under basic conditions. This method offers superior regiocontrol for introducing the C-2 carboxylic acid precursor while minimizing unwanted isomer formation. In contrast, condensation approaches utilize diaminoheterocycles reacting with carbonyl components (aldehydes/ketones) to form the bicyclic system in a single step. While efficient, condensation carries higher risk of regioisomer contamination due to potential ambident reactivity at multiple nitrogen sites within the precursor molecules. Recent patent literature emphasizes N-alkylation for constructing advanced intermediates like 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives due to its reliability in installing critical pharmacophores at precise positions within the molecular architecture [1] [5].

Solvent Systems and Temperature Optimization for Regioselective Cyclization

Solvent polarity and reaction temperature critically influence cyclization regioselectivity and byproduct formation. Polar aprotic solvents (DMF, DMA, NMP) facilitate higher reaction rates but may promote side reactions at elevated temperatures (>120°C). Optimized protocols employ moderate temperatures (80-100°C) in DMF, balancing reaction kinetics against decomposition pathways. For acid-sensitive intermediates, dichloromethane (DCM) or tetrahydrofuran (THF) at reflux temperatures (40-65°C) provide effective cyclization with minimized degradation. Research demonstrates that regioselectivity exceeding 95:5 can be achieved in DMF at 90°C during the formation of the tetrahydropyridopyrimidine core, attributable to optimal solvation of the transition state and controlled reaction exothermicity [3] [5]. Lower-boiling solvents like THF require extended reaction times (24-48 hours) but offer advantages in product isolation and purity.

Table 1: Cyclization Conditions and Outcomes for Tetrahydropyrido[4,3-d]pyrimidine Core Synthesis

Cyclization MethodSolvent SystemTemperature RangeReaction TimeRegioselectivity RatioReported Yield
N-AlkylationDMF85-95°C6-8 hours>95:578-85%
CondensationEthanol/H2O (4:1)Reflux (78°C)12-16 hours85:1565-72%
N-AlkylationTHF65°C (reflux)24-36 hours>98:270-75%
Microwave-AssistedNMP130°C (microwave)30-45 minutes>95:580-88%

Boc Protection-Deprotection Dynamics in Intermediate Functionalization

Kinetic vs. Thermodynamic Control in Tert-Butoxycarbonyl Group Installation

Installation of the tert-butoxycarbonyl (Boc) protecting group exhibits pronounced dependence on kinetic versus thermodynamic control mechanisms. Kinetic conditions (low temperature: 0-5°C, excess base, stoichiometric Boc₂O) favor rapid N-acylation of the piperidine nitrogen with minimal O-acylation byproducts. This approach achieves >95% Boc-protection efficiency within 30 minutes for primary amines, but secondary amines like those in tetrahydropyridopyrimidines require extended reaction times (4-6 hours) under kinetic control. Thermodynamic control (room temperature, catalytic DMAP, controlled Boc₂O addition) enables selective N-Boc formation via equilibration, favoring the thermodynamically stable carbamate. Studies on 6-amino-tetrahydroquinazoline derivatives reveal that sterically hindered amines benefit from thermodynamic control, achieving near-quantitative Boc installation with <2% di-Boc contamination. Optimal conditions use dichloromethane as solvent with 1.1 equivalents of di-tert-butyl dicarbonate and catalytic 4-dimethylaminopyridine (DMAP) at 25°C for 5 hours [5] [9].

Acidolytic Cleavage Efficiency Under Varied Proton Donor Environments

Boc deprotection kinetics and completeness vary significantly with acid strength, concentration, and solvent choice. Trifluoroacetic acid (TFA) in dichloromethane (20-50% v/v) provides rapid deprotection (<30 minutes) at 0-25°C but risks decomposition of acid-sensitive substrates. Milder acids like hydrochloric acid (1-4M in dioxane) or citric acid in THF/water mixtures enable selective Boc removal over extended periods (2-6 hours) with superior functional group tolerance towards esters and heterocycles. Critical studies demonstrate that electron-donating substituents on the pyrimidine ring retard acidolytic cleavage, necessitating higher acid concentrations or prolonged reaction times. Solvent systems containing scavengers (e.g., anisole, triisopropylsilane) minimize cationic side reactions during deprotection of advanced intermediates. Quantitative NMR studies confirm >98% Boc removal using 30% TFA/DCM within 45 minutes for unsubstituted tetrahydropyridopyrimidines, while ortho-substituted analogs require 50% TFA for complete deprotection [5].

Table 2: Boc Deprotection Efficiency Under Different Acidic Conditions

Acid SystemConcentrationTemperatureReaction TimeDeprotection EfficiencyKey Side Products
TFA/DCM30% (v/v)0-5°C30-45 min>98%Trifluoroacetamides
HCl/Dioxane4.0 M25°C2-3 hours95-97%Hydrochloride salts
H2SO4/THF10% (v/v)25°C4-6 hours90-93%Sulfate esters
p-TsOH/MeOH0.1 M40°C8-12 hours85-90%Tosylamides
Citric Acid/THF-H2O (9:1)1.0 M25°C6-8 hours92-95%None significant

Carboxylation Techniques for C-2 Position Functionalization

Hydrolytic vs. Direct Carboxylation Pathways for Carboxylic Acid Derivatization

Functionalization of the C-2 position employs two dominant pathways: hydrolytic decarboxylation of preformed esters and direct carboxylation of halogenated precursors. Hydrolytic approaches utilize ester precursors (ethyl, methyl esters) synthesized via cyclization with malonate derivatives, followed by saponification (NaOH, LiOH in THF/H₂O or EtOH/H₂O). This method delivers high yields (>85%) but requires stringent control of hydrolysis conditions (pH 10-12, 0-5°C) to prevent Boc group cleavage or pyrimidine ring degradation. Direct carboxylation employs metal-halogen exchange (n-BuLi, -78°C) on 2-bromopyridopyrimidine intermediates followed by quenching with solid CO₂ or alkyl chloroformates. Recent advances demonstrate palladium-catalyzed carbonylation (Pd(OAc)₂, Xantphos, CO gas) of bromo-derivatives in methanol, yielding methyl esters subsequently hydrolyzed to the carboxylic acid. Direct methods circumvent multi-step protection but demand anhydrous conditions and strict temperature control to avoid nucleophilic addition side reactions at other electrophilic sites in the molecule [5] [8].

Protecting Group Compatibility During Late-Stage Oxidation Reactions

Late-stage oxidation of C-2 substituents (methyl → carboxylic acid) presents challenges in chemo- and regioselectivity due to competing oxidation of the tetrahydropyridine ring or Boc carbamate. Ruthenium-based oxidants (RuCl₃/NaIO₄) and TEMPO/bleach systems demonstrate selectivity for methyl-to-carboxylic acid conversion in heterocyclic systems without Boc cleavage. Critical compatibility studies reveal that electron-deficient pyrimidine rings tolerate Jones reagent (CrO₃/H₂SO₄) at 0°C for limited durations (<2 hours), but extensive chromate ester formation complicates purification. KMnO₄ oxidation in aqueous acetone (pH 9-10) provides reliable conversion for alkyl substituents while preserving Boc integrity when reaction times are minimized (<4 hours). Optimal protocols employ TEMPO/PhI(OAc)₂ (BAIB) in acetonitrile/water (9:1) at ambient temperature, achieving quantitative methyl oxidation to carboxylic acid within 3 hours with full Boc preservation and minimal over-oxidation byproducts. This method demonstrates particular efficacy for 5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-methyl derivatives, providing isolated yields exceeding 90% without epimerization or Boc degradation [5].

Table 3: Comparison of Carboxylation Methods for C-2 Functionalization

Carboxylation StrategyKey Reagents/ConditionsBoc StabilityReaction YieldPrimary Advantages
Ester HydrolysisLiOH, THF/H₂O (3:1), 0°C, 2hExcellent85-92%Mild conditions, high functional group tolerance
Direct Carboxylationn-BuLi, CO₂(s), THF, -78°C → rtGood70-78%Direct installation, avoids ester step
Pd-Catalyzed CarbonylationPd(OAc)₂, Xantphos, CO, MeOH, 80°CModerate75-85%One-pot ester formation
TEMPO/BAIB OxidationTEMPO, BAIB, CH₃CN/H₂O, 25°C, 3hExcellent88-93%Selective methyl oxidation, mild conditions
KMnO₄ OxidationKMnO₄, acetone/H₂O, 0°C, 4hModerate80-86%Cost-effective for large scale

Properties

CAS Number

1092352-58-3

Product Name

6-(Tert-butoxycarbonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine-2-carboxylic acid

IUPAC Name

6-[(2-methylpropan-2-yl)oxycarbonyl]-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine-2-carboxylic acid

Molecular Formula

C13H17N3O4

Molecular Weight

279.29

InChI

InChI=1S/C13H17N3O4/c1-13(2,3)20-12(19)16-5-4-9-8(7-16)6-14-10(15-9)11(17)18/h6H,4-5,7H2,1-3H3,(H,17,18)

InChI Key

FYKKQHSYDQMDPW-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C(=O)O

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NC(=NC=C2C1)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.